alpha-Conidendrin

概要

説明

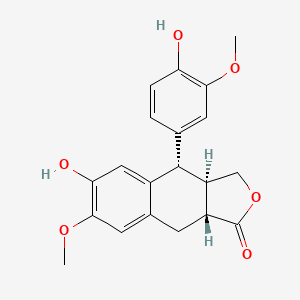

Alpha-Conidendrin: is a plant-derived lignan, specifically a tricyclic neolignan, found in various plant species such as Taxus yunnanensis. It is known for its complex structure and significant biological activities. The chemical formula of this compound is C20H20O6, and it has a molecular weight of 356.37 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Alpha-Conidendrin can be synthesized through various methods, including one-pot propargylation and Claisen-type rearrangement. These methods involve the use of propargyl ethers and superacids to yield benzofuran derivatives . Another method involves the total synthesis of this compound from (1R,2S,3S)-1-(4-benzyloxy-3-methoxyphenyl)-3-(4-benzyloxy-3-methoxybenzyl)-2-hydroxymethyl-1,4-butanediol through intramolecular Friedel-Crafts reaction .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the wood of Taxus yunnanensis. The extraction process includes the use of solvents and purification techniques to isolate the compound in its pure form .

化学反応の分析

Types of Reactions: Alpha-Conidendrin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound by Fremy’s salt favors the formation of an o-quinone at the pendant aromatic ring .

Common Reagents and Conditions:

Oxidation: Fremy’s salt is commonly used for the oxidation of this compound.

Reduction: Standard reducing agents such as sodium borohydride can be used.

Substitution: Various aryl halides in the presence of a palladium catalytic system can be used for substitution reactions.

Major Products: The major products formed from these reactions include o-quinones, benzofuran derivatives, and various substituted lignans .

科学的研究の応用

Anticancer Activity

Mechanisms of Action

Alpha-Conidendrin exhibits significant anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Research indicates that it induces apoptosis through several mechanisms:

- Reactive Oxygen Species Generation : Increases oxidative stress leading to cell death.

- Regulation of Apoptotic Proteins : Upregulates pro-apoptotic proteins (p53 and Bax) while downregulating anti-apoptotic factors (Bcl-2).

- Cell Cycle Arrest : Induces cell cycle arrest by modulating cyclin D1 and CDK4 levels .

Case Study Findings

- A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells while showing minimal effects on normal human foreskin fibroblast cells, suggesting a selective action against cancerous cells .

Anti-inflammatory Properties

This compound has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial in inflammatory responses. Its effects were observed in human lung adenocarcinoma A549 cells where it:

- Reduced ICAM-1 protein and mRNA expression levels at concentrations between 40-100 μM.

- Interfered with the nuclear factor kappa B (NF-κB) signaling pathway, which is pivotal in inflammation .

Food Science Applications

Enrichment of Wines

this compound can be utilized to enhance the nutritional profile of wines. Studies have shown that adding lignan extracts containing this compound to wines increases their lignan content and antioxidant activity. This process involves:

- Extraction of lignans from spruce knots followed by incorporation into wine.

- Analysis of the wines revealed stable lignan content over time, contributing to improved antioxidant properties and sensory qualities .

Synthesis and Chemical Transformations

This compound serves as a precursor for synthesizing various bioactive compounds. For instance:

- It can be oxidized to produce sikkimotoxin, a compound with potential therapeutic applications. The oxidation processes involve complex chemical reactions that modify its structure for further applications in pharmacology .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Anticancer Activity | Breast cancer treatment | Induces apoptosis; selective toxicity to cancer cells |

| Anti-inflammatory Effects | Inhibition of ICAM-1 expression | Reduces inflammation through NF-κB pathway modulation |

| Food Science | Wine enrichment | Increases lignan content and antioxidant activity |

| Chemical Synthesis | Precursor for sikkimotoxin | Enables synthesis of bioactive compounds |

作用機序

Alpha-Conidendrin is compared with other similar compounds such as:

Podophyllotoxin: Both compounds are lignans with significant anticancer properties, but this compound has a unique tricyclic structure.

Sikkimotoxin: this compound is used as a starting material for the synthesis of sikkimotoxin derivatives.

Deoxypodophyllotoxin: Similar in structure but differs in specific functional groups and bioactivity.

類似化合物との比較

- Podophyllotoxin

- Sikkimotoxin

- Deoxypodophyllotoxin

- Etoposide

- Picropodophyllotoxin

Alpha-Conidendrin stands out due to its unique structure and diverse biological activities, making it a valuable compound in various fields of scientific research.

生物活性

Alpha-conidendrin, a polyphenolic compound primarily derived from Taxus yunnanensis, has garnered attention for its promising biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound through various studies, focusing on its anticancer properties, antioxidant capabilities, and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The compound induces apoptosis through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound increases ROS levels, which play a crucial role in initiating apoptosis.

- Mitochondrial Pathway Activation : The compound causes depolarization of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c from mitochondria.

- Caspase Activation : It activates caspases-3 and -9, essential enzymes in the apoptotic pathway.

- Cell Cycle Arrest : this compound upregulates p53 and p21 while downregulating cyclin D1 and CDK4, leading to cell cycle arrest at the G1 phase .

Comparative Effects on Cancer vs. Normal Cells

Interestingly, this compound's effect on normal human foreskin fibroblast cells is minimal compared to its potent action on cancer cells. This selectivity suggests a favorable therapeutic index for this compound as a potential cancer treatment with reduced toxicity to normal tissues .

Antioxidant Properties

In addition to its anticancer effects, this compound has been evaluated for its antioxidant properties. A study comparing various phyto lignans found that this compound exhibited moderate antioxidant activity. The radical scavenging ability was assessed using different assays, revealing that while it is effective, it is less potent than some other phyto lignans like nordihydroguaiaretic acid .

Antioxidant Activity Table

| Compound | ABTS Scavenging Activity (µg/mL) | Reducing Power (λ 450) |

|---|---|---|

| Nordihydroguaiaretic acid | 2.320 ± 0.003 | 2.090 ± 0.003 |

| Secoisolariciresinol | 1.310 ± 0.001 | 1.180 ± 0.005 |

| This compound | 0.760 ± 0.002 | 0.670 ± 0.002 |

| Enterodiol | 0.160 ± 0.002 | 0.060 ± 0.002 |

This table illustrates the relative antioxidant activities of various compounds, highlighting this compound's position within this context .

The molecular mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Induction of Apoptosis : The compound's ability to induce apoptosis is primarily mediated through mitochondrial pathways and the activation of pro-apoptotic factors.

- Cell Cycle Regulation : By modulating key regulatory proteins involved in the cell cycle, this compound effectively halts the proliferation of cancer cells.

- Antioxidant Defense : As an antioxidant, this compound may protect cells from oxidative stress, which is closely linked to cancer progression.

Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound in preclinical models:

- Breast Cancer Models : In vitro studies utilizing MCF-7 and MDA-MB-231 cell lines demonstrated significant reductions in cell viability upon treatment with this compound, supporting its role as a potential therapeutic agent .

- Comparative Studies : Research comparing this compound with other known anticancer agents indicated that while it is less potent than some chemotherapeutics, its lower toxicity profile makes it an attractive candidate for further development .

特性

IUPAC Name |

(3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYMSCGTKZIVTN-TYILLQQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]3COC(=O)[C@@H]3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025622, DTXSID401106144 | |

| Record name | (-)-alpha-Conidendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89104-61-0, 518-55-8 | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89104-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Conidendrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conidendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-alpha-Conidendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CONIDENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6S2EBN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does α-conidendrin exert its anticancer activity in breast cancer cells?

A1: α-conidendrin displays significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Its mechanism involves several pathways:

- Apoptosis Induction: α-conidendrin triggers apoptosis by:

- Cell Cycle Arrest: α-conidendrin inhibits breast cancer cell proliferation by inducing cell cycle arrest through:

Q2: What is the significance of α-conidendrin's selective toxicity towards cancer cells?

A2: This selectivity is crucial as it indicates the potential for developing α-conidendrin-based therapies with reduced side effects compared to conventional chemotherapy drugs that often harm both cancerous and healthy cells [].

Q3: What is the molecular formula and weight of α-conidendrin?

A3: The molecular formula of α-conidendrin is C20H20O6, and its molecular weight is 356.37 g/mol [].

Q4: Can you describe the spectroscopic data that confirms the structure of α-conidendrin?

A4: Various spectroscopic techniques are used to elucidate the structure of α-conidendrin and its derivatives:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, enabling the determination of its structure and stereochemistry [, , , , , , , , ].

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, particularly useful for confirming the presence of lactone and hydroxyl groups [, ].

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing further structural information [, , , , ].

- X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in its crystalline state, confirming the relative configuration of atoms [].

Q5: How does the structure of α-conidendrin relate to its biological activity?

A5: Structure-activity relationship (SAR) studies provide valuable insights:

- Pendant Arene Configuration & Substitutions: Altering the configuration of the pendant aromatic ring or substituting the meta-methoxy group with hydrogen significantly reduces cytotoxicity, highlighting their importance for biological activity [].

- Fused Arene Substitutions: Replacing the methylenedioxy group in the fused aromatic ring with two methoxy groups leads to a 10-fold decrease in cytotoxicity, suggesting a role in binding interactions with biological targets [].

- C-4 Configuration: Inverting the configuration at C-4 can significantly impact cytotoxicity. Oxabicyclooctane derivatives with a cis relationship between the hydroxymethyl group and methyleneoxy bridge exhibited higher activity than those with a trans relationship [].

- Methyleneoxy Bridging Modes: The type of methyleneoxy bridging plays a crucial role in cytotoxicity, with dioxatricyclodecane derivatives demonstrating the highest activity [].

Q6: Is α-conidendrin biodegradable?

A6: Yes, several bacterial species, particularly those belonging to the genus Agrobacterium, can utilize α-conidendrin as their sole carbon source [, , , , ]. These bacteria break down the lignan through various metabolic pathways.

Q7: What are the environmental implications of α-conidendrin biodegradation?

A7: The biodegradation of α-conidendrin plays a crucial role in the carbon cycle within forest ecosystems. Understanding these processes can help develop sustainable practices for managing forest resources and mitigating environmental impacts [, , ].

Q8: Have there been studies on formulating α-conidendrin to improve its properties?

A8: While specific formulation strategies for α-conidendrin haven't been detailed in the provided papers, researchers acknowledge the need to enhance its lipophilicity for improved bioavailability []. Derivatives like esters of α-conidendrin are being explored to achieve this.

Q9: Are there analytical methods to detect and quantify α-conidendrin?

A9: Yes, several analytical techniques are employed:

- Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of α-conidendrin and other lignans in complex mixtures, providing both qualitative and quantitative data [].

- High-Performance Liquid Chromatography (HPLC): Offers another separation technique coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), for identifying and quantifying α-conidendrin [, ].

Q10: What is the historical context of α-conidendrin research?

A10: Research on α-conidendrin dates back several decades, with early studies focusing on its isolation from wood sources and its potential use as an antioxidant [, ]. Over time, research has expanded to explore its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting its potential applications in medicine and other fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。